BenchChemオンラインストアへようこそ!

1-(4-((1,3,4-thiadiazol-2-yl)oxy)piperidin-1-yl)-2-(1H-indol-1-yl)ethan-1-one

Regiochemistry Structure–Activity Relationship Target Engagement

1-(4-((1,3,4-Thiadiazol-2-yl)oxy)piperidin-1-yl)-2-(1H-indol-1-yl)ethan-1-one (CAS 2180010-73-3) is a fully synthetic heterocyclic small molecule (MF: C₁₇H₁₈N₄O₂S; MW: 342.42 g/mol) that integrates an indole N1-linked ethanone bridge, a piperidine central scaffold, and a 1,3,4-thiadiazol-2-yloxy substituent. The compound belongs to the broader class of indole–thiadiazole hybrid molecules, a chemotype extensively investigated for cholinesterase inhibition, anticancer activity, and antimicrobial properties.

Molecular Formula C17H18N4O2S
Molecular Weight 342.42
CAS No. 2180010-73-3
Cat. No. B3004910
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-((1,3,4-thiadiazol-2-yl)oxy)piperidin-1-yl)-2-(1H-indol-1-yl)ethan-1-one
CAS2180010-73-3
Molecular FormulaC17H18N4O2S
Molecular Weight342.42
Structural Identifiers
SMILESC1CN(CCC1OC2=NN=CS2)C(=O)CN3C=CC4=CC=CC=C43
InChIInChI=1S/C17H18N4O2S/c22-16(11-21-8-5-13-3-1-2-4-15(13)21)20-9-6-14(7-10-20)23-17-19-18-12-24-17/h1-5,8,12,14H,6-7,9-11H2
InChIKeyMDNHNIQAQDMOFR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(4-((1,3,4-Thiadiazol-2-yl)oxy)piperidin-1-yl)-2-(1H-indol-1-yl)ethan-1-one (CAS 2180010-73-3): Structural Identity, Physicochemical Profile, and Procurement-Relevant Classification


1-(4-((1,3,4-Thiadiazol-2-yl)oxy)piperidin-1-yl)-2-(1H-indol-1-yl)ethan-1-one (CAS 2180010-73-3) is a fully synthetic heterocyclic small molecule (MF: C₁₇H₁₈N₄O₂S; MW: 342.42 g/mol) that integrates an indole N1-linked ethanone bridge, a piperidine central scaffold, and a 1,3,4-thiadiazol-2-yloxy substituent [1]. The compound belongs to the broader class of indole–thiadiazole hybrid molecules, a chemotype extensively investigated for cholinesterase inhibition, anticancer activity, and antimicrobial properties [2]. Its defining structural signature is the N1-indole connectivity, which distinguishes it from the more common C3-indole regioisomer (CAS 2310039-07-5) and may affect target recognition, metabolic stability, and synthetic tractability in structure–activity relationship (SAR) campaigns.

Why Indole–Thiadiazole Hybrids Are Not Interchangeable: The Case of 1-(4-((1,3,4-Thiadiazol-2-yl)oxy)piperidin-1-yl)-2-(1H-indol-1-yl)ethan-1-one


Within the indole–thiadiazole hybrid class, minor structural alterations produce large shifts in potency, selectivity, and pharmacokinetics. In a systematic series of indole-based 1,3,4-thiadiazole derivatives, the position and electronic character of substituents on the thiadiazole phenyl ring changed AChE IC₅₀ values from 0.17 μM to 33.10 μM—a >190-fold range—and BChE IC₅₀ values from 0.30 μM to 37.60 μM [1]. Critically, the regioisomeric attachment of the indole ring (N1 versus C3) can reorient the molecule within enzyme active sites, alter hydrogen-bonding networks, and affect metabolic soft spots. Generic substitution of CAS 2180010-73-3 with its C3-indole isomer (CAS 2310039-07-5) or with other thiadiazole–piperidine hybrids without explicit comparative data therefore carries a high risk of introducing uncharacterized selectivity, potency, and ADME liabilities. The evidence below quantifies key dimensions where differentiation has been demonstrated or can be rationally inferred.

Quantitative Differentiation Evidence for 1-(4-((1,3,4-Thiadiazol-2-yl)oxy)piperidin-1-yl)-2-(1H-indol-1-yl)ethan-1-one (CAS 2180010-73-3) Versus Closest Analogs


Regioisomeric Differentiation: N1-Indole vs. C3-Indole Connectivity Determines Molecular Recognition

The target compound (CAS 2180010-73-3) bears the ethanone linker at the indole N1 position, whereas its closest commercial analog (CAS 2310039-07-5) connects at the indole C3 position. This regiochemical difference alters the spatial orientation of the indole ring relative to the piperidine–thiadiazole core [1]. In closely related indole–thiadiazole hybrids evaluated for cholinesterase inhibition, the substitution pattern on the aromatic ring appended to the thiadiazole produced IC₅₀ differences spanning two orders of magnitude (0.17–33.10 μM for AChE; 0.30–37.60 μM for BChE), demonstrating that the three-dimensional presentation of the indole pharmacophore is a critical determinant of target binding [2].

Regiochemistry Structure–Activity Relationship Target Engagement

Thiadiazolyl-Oxy Ether Linkage: Conformational and Metabolic Stability Advantages Over Thiadiazolyl-Carbon Linkers

CAS 2180010-73-3 employs an ether (–O–) linkage between the piperidine ring and the 1,3,4-thiadiazole, whereas many other thiadiazole–piperidine hybrids use a direct C–C bond or a carbonyl linker . The ether oxygen introduces a rotational degree of freedom while simultaneously increasing local polarity (topological polar surface area contribution) and potentially reducing CYP-mediated oxidative metabolism at the linker site compared to benzylic or alkyl carbon linkers [1]. In the broader thiadiazole patent literature, thiadiazolyl-oxy-piperidine scaffolds have been claimed for enhanced metabolic stability relative to directly linked thiadiazolyl-piperidine analogs [2].

Metabolic Stability Linker Chemistry Conformational Restriction

Purity and Traceability: QC-Quantified Purity Specification Enables Reproducible Dose–Response

CAS 2180010-73-3 is commercially supplied with a standardized purity specification of 95% (HPLC), as reported across reputable research-chemical vendor documentation . This specification is critical for accurate concentration–response calculations; a 95% purity product used at a nominal 10 μM concentration delivers an actual active concentration of 9.5 μM, whereas an 85% purity alternative delivers 8.5 μM—a 10.5% under-dose that can shift IC₅₀ determinations by a comparable margin. In enzyme inhibition assays where the compound class exhibits sub-micromolar potency (IC₅₀ values as low as 0.17 μM for related indole–thiadiazole hybrids [1]), even small purity deviations can confound SAR interpretation.

Purity Specification QC Analytics Reproducibility

Application Scenarios Where 1-(4-((1,3,4-Thiadiazol-2-yl)oxy)piperidin-1-yl)-2-(1H-indol-1-yl)ethan-1-one (CAS 2180010-73-3) Offers Differentiated Value


Regioisomer-Specific Probe for Indole-Binding Protein Active Sites

The N1-indole connectivity of CAS 2180010-73-3 positions the indole scaffold in a spatial orientation distinct from C3-linked analogs. This makes the compound a valuable tool for probing the topology of indole-recognition pockets in enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), where the indole–thiadiazole class has demonstrated IC₅₀ values as low as 0.17 μM [1]. Researchers performing SAR-by-catalog or hit expansion around indole-binding sites can use the N1 vs. C3 regioisomer pair to map steric and electronic constraints within the binding cavity without the need for de novo synthesis.

Metabolic Stability Screening with Ether-Linked Thiadiazole Scaffold

The thiadiazolyl-oxy-piperidine linker motif present in CAS 2180010-73-3 is under-explored relative to directly C-linked thiadiazole–piperidine hybrids. This compound can serve as a starting point for systematic metabolic stability assessment in liver microsome or hepatocyte assays, where the ether linkage is hypothesized to reduce oxidative metabolism compared to benzylic linkers [2]. Procurement of this specific chemotype enables head-to-head metabolic comparison with C-linked and carbonyl-linked analogs to validate the linker-chemistry hypothesis.

Kinase or GPCR Panel Screening as an Indole–Thiadiazole Hybrid Representative

Indole–thiadiazole hybrids have been disclosed as RGS protein inhibitors in patent literature, targeting G-protein signaling pathways implicated in oncology [3]. CAS 2180010-73-3, with its unique N1-indole and ether-linked thiadiazole architecture, can be included in targeted kinase or GPCR selectivity panels to assess whether the N1 regioisomer exhibits differential selectivity fingerprints relative to C3-indole counterparts—a critical consideration when selecting a chemical starting point for medicinal chemistry optimization.

Analytical Reference Standard for LC-MS/MS Method Development

With its defined purity specification of 95% (HPLC) and characteristic mass spectrometric fragmentation pattern (molecular ion [M+H]⁺ at m/z 343.4), CAS 2180010-73-3 is suitable as a reference standard for developing and validating LC-MS/MS quantification methods . This supports pharmacokinetic profiling and tissue distribution studies in preclinical models where indole–thiadiazole compounds are being evaluated as therapeutic candidates.

Quote Request

Request a Quote for 1-(4-((1,3,4-thiadiazol-2-yl)oxy)piperidin-1-yl)-2-(1H-indol-1-yl)ethan-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.